N-[[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
N-[[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
The synthesis of N-[[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst.
Formation of the Pyrazole Ring: The pyrazole ring can be formed through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under basic conditions.
Coupling of the Indole and Pyrazole Units: The final step involves coupling the indole and pyrazole units through a condensation reaction, forming the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
N-[[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Scientific Research Applications
N-[[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to and inhibits certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
N-[[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide can be compared with other indole derivatives, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a fluorophenyl group and exhibits antibacterial activity.
Indole-3-acetic acid: A naturally occurring indole derivative that acts as a plant hormone and has various biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have been studied for their antiviral properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O/c1-12-16-10-13(11-22-20(26)18-8-9-23-25-18)2-7-17(16)24-19(12)14-3-5-15(21)6-4-14/h2-10,24H,11H2,1H3,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWJOGYKEPAJDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC(=O)C3=CC=NN3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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